molecular formula C8H8F2N2O2 B13524907 2,2-Difluoro-2-(4-nitrophenyl)ethanamine

2,2-Difluoro-2-(4-nitrophenyl)ethanamine

Cat. No.: B13524907
M. Wt: 202.16 g/mol
InChI Key: NSCCSIBPICUKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(4-nitrophenyl)ethan-1-amine is an organic compound characterized by the presence of two fluorine atoms and a nitrophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-(4-nitrophenyl)ethan-1-amine typically involves the reaction of 4-nitrobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,2-difluoro-2-(4-aminophenyl)ethan-1-amine.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

2,2-Difluoro-2-(4-nitrophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-(4-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets. The presence of the nitrophenyl group and fluorine atoms can influence its binding affinity and reactivity with various biological molecules. The compound may interact with enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-(3-nitrophenyl)ethan-1-one: Similar structure but with a ketone group instead of an amine group.

    2,2-Difluoro-2-(4-aminophenyl)ethan-1-amine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2,2-Difluoro-2-(4-nitrophenyl)ethan-1-amine is unique due to the combination of its nitrophenyl group and difluoroethylamine backbone. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H8F2N2O2

Molecular Weight

202.16 g/mol

IUPAC Name

2,2-difluoro-2-(4-nitrophenyl)ethanamine

InChI

InChI=1S/C8H8F2N2O2/c9-8(10,5-11)6-1-3-7(4-2-6)12(13)14/h1-4H,5,11H2

InChI Key

NSCCSIBPICUKRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.